Thromboxane A2 (TXA2) is a potent prostanoid that plays a critical role in hemostasis and thrombosis, as well as in inflammatory processes. It is synthesized by platelets and other cell types and is known to be rapidly converted in vivo to thromboxane B2 (TXB2), and subsequently to a stable metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2). The measurement of 11-dehydro-TXB2 has been proposed as a reliable index of TXA2 formation in the human circulation due to its longer half-life and stability, which avoids the confounding effects of ex vivo platelet activation that can affect TXB2 levels234.
11-dehydro-TXB2, traditionally considered biologically inactive, has been found to be a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils1. This receptor is an important mediator of allergic responses, and 11-dehydro-TXB2's ability to activate eosinophils and basophils suggests a previously unrecognized role in inflammation. The activation of these cells by 11-dehydro-TXB2 does not induce platelet aggregation, which is a typical response to TXA2, indicating a distinct pathway of action. The compound induces calcium flux from intracellular stores and chemotaxis, which are inhibited by the TP/CRTH2 receptor antagonist ramatroban, but not by the selective TP antagonist SQ29,548, and are insensitive to pertussis toxin1.
The discovery of 11-dehydro-TXB2 as an active mediator in allergic inflammation suggests potential therapeutic applications in treating allergic diseases. Antagonism of the 11-dehydro-TXB2/CRTH2 axis may provide a novel approach to managing conditions such as asthma and allergic rhinitis1.
In the field of cardiovascular research, 11-dehydro-TXB2 serves as a quantitative index of TXA2 formation in the human circulation, which is significant in the context of thrombotic diseases. Elevated levels of this metabolite have been associated with conditions such as severe atherosclerosis and pulmonary embolism, indicating its potential as a biomarker for thrombotic events2.
Furthermore, the measurement of 11-dehydro-TXB2 in plasma and urine using tandem mass spectrometry has been shown to be a reliable method for monitoring systemic thromboxane biosynthesis. This has implications for both clinical diagnostics and research into the pathophysiology of diseases where thromboxane plays a role3.
Lastly, the identification of 11-dehydro-TXB2 as a major metabolite in both blood and urine, and its advantages over TXB2 in reflecting thromboxane production in vivo, underscore its utility in clinical and pharmacological studies. It provides a more accurate picture of thromboxane production, avoiding the technical difficulties associated with TXB2 measurements4.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2